molecular formula C26H22ClN5O3 B11336879 N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide

Cat. No.: B11336879
M. Wt: 487.9 g/mol
InChI Key: GNOJKOBCPWEMDP-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction of a triazolo[1,5-a]pyrimidine derivative with appropriate aryl amines. The starting materials often include anthranilic acid derivatives, which undergo cyclization and subsequent substitution reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methoxyphenyl groups contributes to its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.9 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C26H22ClN5O3/c1-34-20-11-5-17(6-12-20)23-15-22(16-3-9-19(27)10-4-16)28-26-30-25(31-32(23)26)29-24(33)18-7-13-21(35-2)14-8-18/h3-15,23H,1-2H3,(H2,28,29,30,31,33)

InChI Key

GNOJKOBCPWEMDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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